

Application Note and Protocol: Gram-Scale Synthesis of 1-(4-Bromophenyl)piperidine

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Compound of Interest

Compound Name: **1-(4-Bromophenyl)piperidine**

Cat. No.: **B1277246**

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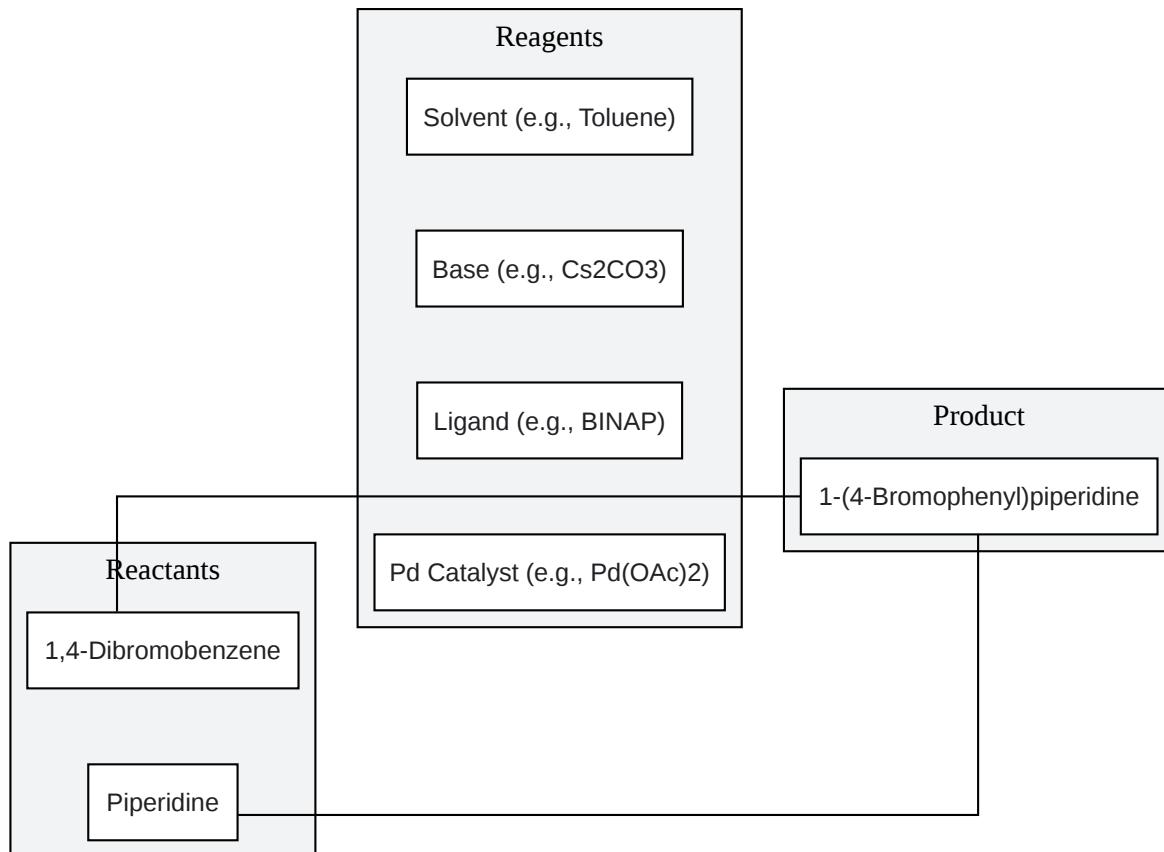
This document provides a detailed experimental procedure for the gram-scale synthesis of **1-(4-Bromophenyl)piperidine**, a key intermediate in the development of various pharmacologically active compounds. The protocol focuses on the Buchwald-Hartwig amination, a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2]

Synthetic Pathway

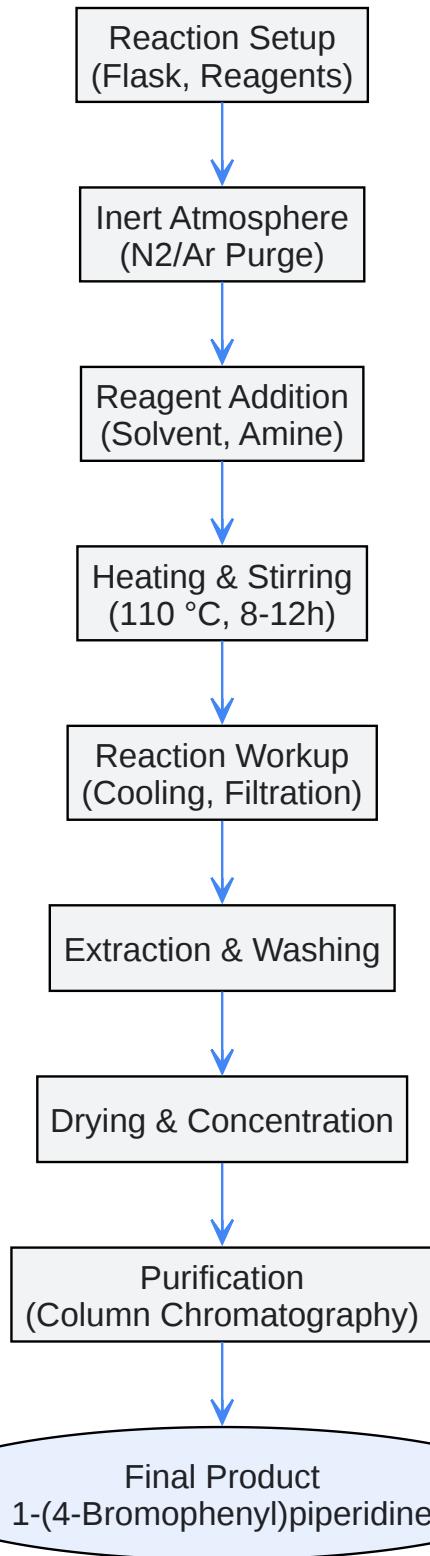
The primary method detailed is the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of an aryl halide with an amine.[1] An alternative approach, the Ullmann condensation, is a copper-catalyzed reaction that typically requires higher temperatures.[3]

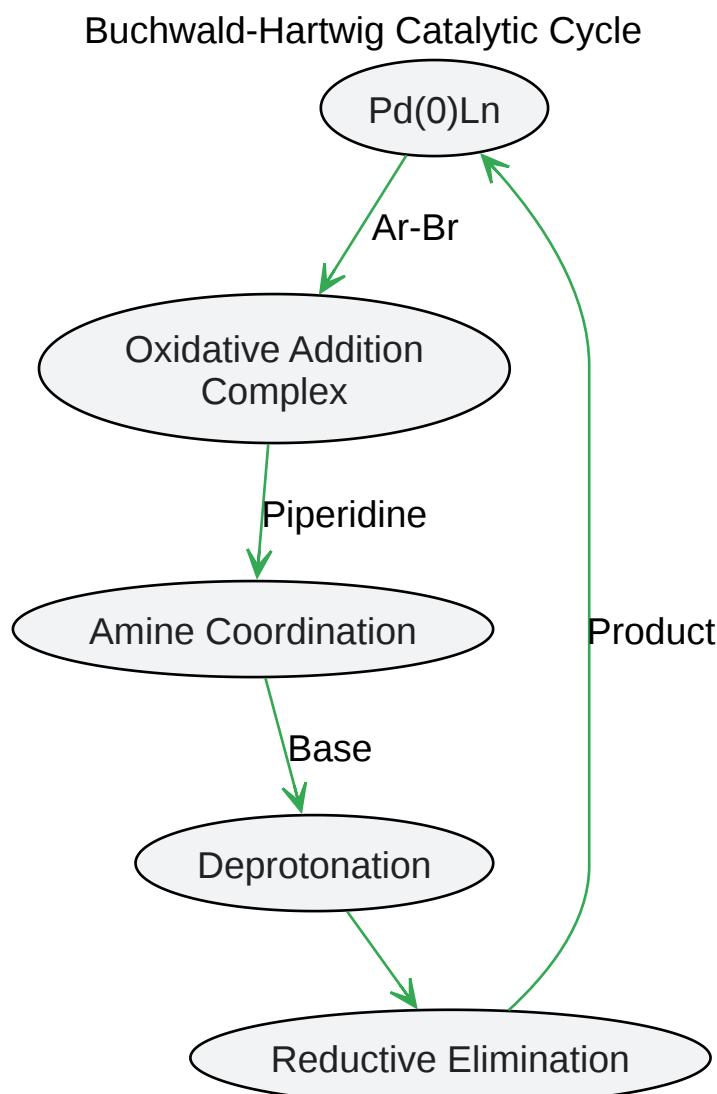
Primary Route: Buchwald-Hartwig Amination

The reaction proceeds by coupling 1,4-dibromobenzene with piperidine in the presence of a palladium catalyst, a phosphine ligand, and a base.



Experimental Workflow





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References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
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